tert-Butyl 3-(2-amino-3-ethoxy-3-oxopropyl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(2-amino-3-ethoxy-3-oxopropyl)azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C13H24N2O4 and a molecular weight of 272.34 g/mol . It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(2-amino-3-ethoxy-3-oxopropyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-(2-bromo-3-ethoxy-3-oxopropyl)azetidine-1-carboxylate with ammonia or an amine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0°C to room temperature. The product is then purified by column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process. Additionally, industrial production often incorporates advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(2-amino-3-ethoxy-3-oxopropyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles such as halides or alkoxides replace the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in methanol.
Substitution: Sodium iodide in acetone or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxo derivatives of the azetidine ring.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Substituted azetidine derivatives with various functional groups.
Scientific Research Applications
tert-Butyl 3-(2-amino-3-ethoxy-3-oxopropyl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as an intermediate in the development of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-amino-3-ethoxy-3-oxopropyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The compound may act as an inhibitor or activator of these targets, modulating biochemical pathways and physiological processes. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(2-amino-3-ethoxy-3-oxopropyl)azetidine-1-carboxylate
- tert-Butyl 3-(2-bromo-3-ethoxy-3-oxopropyl)azetidine-1-carboxylate
- tert-Butyl 3-(2-hydroxy-3-ethoxy-3-oxopropyl)azetidine-1-carboxylate
Uniqueness
This compound is unique due to its specific functional groups and the presence of the azetidine ring, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
tert-butyl 3-(2-amino-3-ethoxy-3-oxopropyl)azetidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-5-18-11(16)10(14)6-9-7-15(8-9)12(17)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTOLONKRFHGDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1CN(C1)C(=O)OC(C)(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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